4,5-Difluoro-2-hydroxybenzothiazole
Overview
Description
4,5-Difluoro-2-hydroxybenzothiazole is a chemical compound with the molecular formula C7H3F2NOS and a molecular weight of 187.17 g/mol . It belongs to the class of benzothiazole derivatives, which are known for their significant biological and pharmaceutical activities . The presence of fluorine atoms in the benzothiazole ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4,5-Difluoro-2-hydroxybenzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones under acidic conditions . Another method includes the cyclization of fluorinated thioamides or carbamothioates in the presence of a base . Industrial production methods often utilize green chemistry principles to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
4,5-Difluoro-2-hydroxybenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4,5-Difluoro-2-hydroxybenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-hydroxybenzothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses .
Comparison with Similar Compounds
4,5-Difluoro-2-hydroxybenzothiazole can be compared with other benzothiazole derivatives such as:
2-Hydroxybenzothiazole: Lacks fluorine atoms, resulting in lower chemical stability and biological activity.
4,5-Dichloro-2-hydroxybenzothiazole: Contains chlorine atoms instead of fluorine, which affects its reactivity and biological properties.
2-Aminobenzothiazole: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological behaviors.
The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound in various scientific fields .
Properties
IUPAC Name |
4,5-difluoro-3H-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMYORZPCQYGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1F)F)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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